molecular formula C18H16O5 B106176 2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione CAS No. 19225-22-0

2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione

Cat. No.: B106176
CAS No.: 19225-22-0
M. Wt: 312.3 g/mol
InChI Key: HXYXFQRJJLENLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione: is a chemical compound that features a trimethoxyphenyl group attached to an indandione core The trimethoxyphenyl group is known for its electron-rich properties, making it a valuable component in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with indandione under specific conditions. One common method includes the use of a base such as sodium methoxide in methanol, followed by heating and refluxing to facilitate the reaction . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize waste and improve safety, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the indandione core to dihydroindandione derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets. The trimethoxyphenyl group allows the compound to bind effectively to proteins such as tubulin, inhibiting its polymerization and disrupting cellular processes. Additionally, the compound can inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to the modulation of various signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione is unique due to its specific combination of the trimethoxyphenyl group and the indandione core. This combination allows for a diverse range of biological activities and makes it a versatile compound for various applications in medicinal chemistry and beyond .

Properties

CAS No.

19225-22-0

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C18H16O5/c1-21-13-8-10(9-14(22-2)18(13)23-3)15-16(19)11-6-4-5-7-12(11)17(15)20/h4-9,15H,1-3H3

InChI Key

HXYXFQRJJLENLX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC=CC=C3C2=O

19225-22-0

Pictograms

Irritant; Environmental Hazard

Synonyms

2-(3,4,5-trimethoxyphenyl)indene-1,3-dione

Origin of Product

United States

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